molecular formula C11H11ClN2O2S B2400920 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide CAS No. 2411255-47-3

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B2400920
CAS No.: 2411255-47-3
M. Wt: 270.73
InChI Key: UDXFJHXJSVNSAZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide typically involves the reaction of 3,5-dimethyl-2-oxo-1,3-benzothiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can induce apoptosis or inhibit cell proliferation by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
  • 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)propionamide
  • 2-Chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)butyramide

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its chlorine atom and acetamide group make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

2-chloro-N-(3,5-dimethyl-2-oxo-1,3-benzothiazol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2S/c1-6-3-8-9(17-11(16)14(8)2)4-7(6)13-10(15)5-12/h3-4H,5H2,1-2H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXFJHXJSVNSAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NC(=O)CCl)SC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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